2-Ethoxy-6-fluoroaniline

Overview

Description

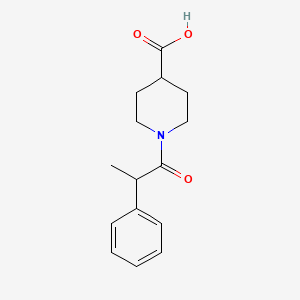

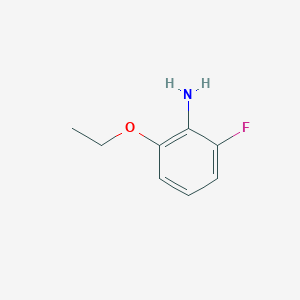

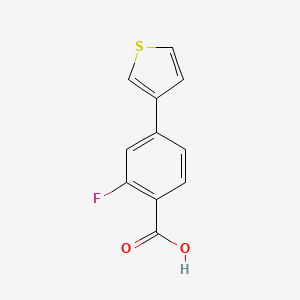

2-Ethoxy-6-fluoroaniline is a chemical compound with the molecular formula C8H10FNO . It is used in research and development .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an ethoxy group (C2H5O-) at the 2nd position and a fluorine atom at the 6th position . The molecular weight of this compound is 155.17 g/mol .Physical and Chemical Properties Analysis

This compound has a molecular weight of 155.17 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found in the references .Future Directions

2-Ethoxy-6-fluoroaniline is primarily used for research and development purposes . It is a building block in organic synthesis and can be used in the development of a wide variety of chemical compounds . As research progresses, new applications and synthesis methods for this compound may be discovered.

Mechanism of Action

Target of Action

It’s structurally similar compound, 2-fluoroaniline, has been reported to interact with lysozyme in enterobacteria phage t4

Mode of Action

It’s structurally similar compound, 2-fluoroaniline, is known to be metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . N-Acetylation is also observed

Biochemical Pathways

It’s structurally similar compound, 2-fluoroaniline, is known to exert its nephrotoxic effect through 4-hyroxylation and subsequent p-benzoquinonimine formation

Pharmacokinetics

It’s structurally similar compound, 2-fluoroaniline, is known to be very efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours

Action Environment

It’s structurally similar compound, 2-fluoroaniline, is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent

Biochemical Analysis

Biochemical Properties

2-Ethoxy-6-fluoroaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with these enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules such as DNA, proteins, and lipids . Additionally, this compound can bind to specific receptors on the cell surface, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In hepatocytes, it has been shown to induce oxidative stress by generating reactive oxygen species (ROS), leading to alterations in cell signaling pathways and gene expression . This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in energy production and metabolic flux. In neuronal cells, this compound has been reported to modulate neurotransmitter release and synaptic plasticity, potentially impacting cognitive functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation and changes in gene expression . The compound’s ability to generate ROS also contributes to its molecular mechanism, as oxidative stress can activate various signaling pathways, including those involved in apoptosis and inflammation. Furthermore, this compound can disrupt membrane integrity by interacting with lipid bilayers, affecting membrane-bound proteins and ion channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Over time, the degradation products may exhibit different biochemical properties and cellular effects compared to the parent compound. Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of antioxidant defenses and changes in gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal or no observable effects, while higher doses can lead to toxicity and adverse effects . In rodent models, high doses of this compound have been associated with hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure. Threshold effects have also been observed, where a certain dose level must be reached before significant biochemical and cellular changes occur .

Metabolic Pathways

This compound is metabolized primarily in the liver through phase I and phase II metabolic pathways. The initial step involves oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound can influence its biological activity and toxicity, as some metabolites may be more reactive or toxic than the parent compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells . The compound’s distribution can also be influenced by its binding affinity to plasma proteins, which can affect its bioavailability and half-life in the body .

Properties

IUPAC Name |

2-ethoxy-6-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFCITUWGPPJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1463802.png)

![Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate](/img/structure/B1463804.png)

![1-methyl-N-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-thienyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B1463807.png)

![3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1463810.png)